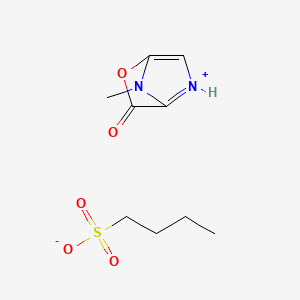
1-Methylimidazolium sulfobutyrolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylimidazolium sulfobutyrolactone is a functionalized ionic liquid with the molecular formula C9H14N2O5S and a molecular weight of 262.28 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by its high thermal stability and solubility in water, which makes it suitable for a range of chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylimidazolium sulfobutyrolactone can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with butane sultone . The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or other suitable purification techniques to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
化学反応の分析
Types of Reactions: 1-Methylimidazolium sulfobutyrolactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group under specific conditions.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted imidazolium compounds .
科学的研究の応用
1-Methylimidazolium sulfobutyrolactone has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-methylimidazolium sulfobutyrolactone exerts its effects involves its interaction with various molecular targets. The imidazolium ring can interact with biological molecules through hydrogen bonding and ionic interactions, influencing the activity of enzymes and other proteins . The sulfonate group can also participate in electrostatic interactions, further modulating the compound’s biological activity .
類似化合物との比較
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium iodide
Comparison: 1-Methylimidazolium sulfobutyrolactone stands out due to its unique combination of the imidazolium ring and the sulfobutyrolactone group, which imparts distinct properties such as higher thermal stability and enhanced solubility in water compared to its analogs . This makes it particularly useful in applications requiring these specific characteristics.
生物活性
1-Methylimidazolium sulfobutyrolactone (1-MISBL) is a functionalized ionic liquid characterized by the molecular formula C₉H₁₄N₂O₅S and a molecular weight of 262.28 g/mol. This compound has garnered attention due to its unique properties and potential applications in various biological contexts. This article reviews the biological activity of 1-MISBL, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
1-MISBL is an ionic liquid that exhibits a high degree of solubility in water and organic solvents, making it versatile for various applications. Its structure includes a methylimidazolium cation and a sulfobutyrolactone anion, which contribute to its unique chemical behavior.
Mechanisms of Biological Activity
Proton Transfer Mechanisms
Recent studies have shown that 1-MISBL can facilitate proton transfer reactions, which are crucial in many biochemical processes. The Grotthuss-like mechanism is particularly relevant, where protons are transferred between molecules in a manner that enhances conductivity and reactivity within the ionic liquid environment .
Interaction with Biological Molecules
1-MISBL has been observed to interact with various biomolecules, including proteins and nucleic acids. These interactions can lead to alterations in enzyme activity and gene expression, potentially influencing metabolic pathways.
Antimicrobial Activity
Research indicates that 1-MISBL exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and biocides. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of 1-MISBL. These studies typically involve exposing cultured mammalian cells to varying concentrations of the compound and assessing cell viability using assays such as MTT or LDH release. Results indicate that while 1-MISBL can be cytotoxic at high concentrations, it demonstrates acceptable safety margins at lower doses .
Case Studies
特性
IUPAC Name |
butane-1-sulfonate;7-methyl-2-oxa-7-aza-5-azoniabicyclo[2.2.1]hepta-1(6),4-dien-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.C4H10O3S/c1-7-3-2-6-4(7)5(8)9-3;1-2-3-4-8(5,6)7/h2H,1H3;2-4H2,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNZTRKWGDOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].CN1C2=C[NH+]=C1C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













